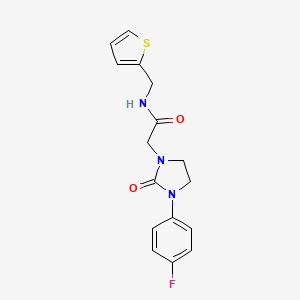

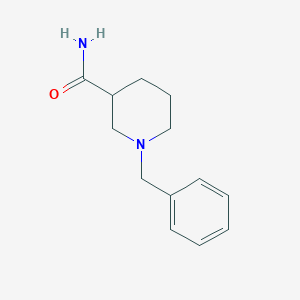

1-Benzylpiperidine-3-carboxamide

説明

1-Benzylpiperidine-3-carboxamide is a chemical compound with the formula C13H18N2O . It is used for research purposes .

Chemical Reactions Analysis

Piperidine derivatives, which include 1-Benzylpiperidine-3-carboxamide, undergo various intra- and intermolecular reactions leading to the formation of substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .科学的研究の応用

Reuptake Inhibitor Development

1-Benzylpiperidine-3-carboxamide derivatives have been explored for their potential as dual serotonin and norepinephrine reuptake inhibitors. A study by Paudel et al. (2015) demonstrated that 4-benzylpiperidine carboxamides, structurally related to 1-Benzylpiperidine-3-carboxamide, displayed significant reuptake inhibition, surpassing the standard drug venlafaxine HCl in efficacy (Paudel et al., 2015).

NMDA Receptor Antagonism

In the field of neuropharmacology, derivatives of 1-Benzylpiperidine-3-carboxamide have been identified as potent antagonists of the NR2B subunit-selective N-methyl-D-aspartate (NMDA) receptor. Borza et al. (2007) reported on the development of various derivatives, highlighting their low nanomolar activity and efficacy in a formalin-induced hyperalgesia model in mice (Borza et al., 2007).

Cytotoxic Activity

Research by Deady et al. (2000) on benzimidazo[2,1-a]isoquinolines with carboxamide side chains, which are structurally similar to 1-Benzylpiperidine-3-carboxamide, revealed their potential cytotoxic activities. The study found that certain carboxamide derivatives were highly cytotoxic, with implications for cancer research (Deady et al., 2000).

Substance P Antagonism

Burdzhiev and Stanoeva (2010) explored derivatives of 1-Benzylpiperidine-3-carboxamide as potential Substance P (SP) antagonists. Their study synthesized compounds sharing a moiety with common SP antagonists, suggesting possible similar activities (Burdzhiev & Stanoeva, 2010).

PARP Inhibition

Penning et al. (2010) investigated phenylpiperidine-substituted benzimidazole carboxamide derivatives, including 1-Benzylpiperidine-3-carboxamide, as inhibitors of poly(ADP-ribose) polymerase (PARP). These inhibitors showed excellent potency, suggesting their potential in cancer therapeutics (Penning et al., 2010).

Asymmetric Hydrogenation

Royal et al. (2016) described a method using rhodium-catalyzed asymmetric hydrogenation of N-(1-benzylpiperidin-3-yl)enamides. This process efficiently synthesized enantioenriched 3-aminopiperidine derivatives, demonstrating the compound's utility in organic synthesis (Royal et al., 2016).

Corrosion Inhibition

A study by Ousslim et al. (2014) on 4-benzyl piperidine derivatives, including 1-Benzylpiperidine-3-carboxamide, showed their effectiveness as corrosion inhibitors for mild steel in phosphoric acid. This highlights an industrial application of the compound (Ousslim et al., 2014).

将来の方向性

作用機序

Target of Action

It is known that piperidine derivatives, which include 1-benzylpiperidine-3-carboxamide, are present in more than twenty classes of pharmaceuticals . They play a significant role in the pharmaceutical industry and are used in various therapeutic applications .

Mode of Action

It is presumed that piperidine interacts with the olfactory system consisting of odorant receptors (ORs) that need a common co-receptor (ORCO), and of ionotropic receptors (IR), leading to the insect’s inability to recognize its host’s cues .

Biochemical Pathways

Piperidine derivatives have been shown to influence various intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .

Pharmacokinetics

It is known that the processes that characterize pharmacokinetics are summarized in the (l)adme scheme, which includes liberation, absorption, distribution, metabolism, and excretion .

Result of Action

Piperidine derivatives are known to exhibit a wide variety of biological activities and are used in different ways as anticancer, antimicrobial, analgesic, anti-inflammatory, and antipsychotic agents .

特性

IUPAC Name |

1-benzylpiperidine-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O/c14-13(16)12-7-4-8-15(10-12)9-11-5-2-1-3-6-11/h1-3,5-6,12H,4,7-10H2,(H2,14,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKDBCVUPRORMPD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)CC2=CC=CC=C2)C(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2,4,6(1H,3H,5H)-Pyrimidinetrione, 1,3-dimethyl-5-[(2-phenylhydrazinyl)methylene]-](/img/structure/B2889034.png)

![[2-Oxo-2-(4-phenylphenyl)ethyl] 2-(1,3-dioxoisoindol-2-yl)acetate](/img/structure/B2889036.png)

![N-[(2-Methyl-5-pyridin-4-ylpyrazol-3-yl)methyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B2889045.png)

![3-{[(2-Chloro-6-ethoxyquinolin-3-yl)methylidene]amino}-2-methyl-3,4-dihydroquinazolin-4-one](/img/structure/B2889050.png)

![6-benzyl-2-(((2-(4-methoxyphenyl)-5-methyloxazol-4-yl)methyl)thio)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one](/img/structure/B2889051.png)

![N-[(1S)-1,2,3,4-tetrahydronaphthalen-1-yl]prop-2-enamide](/img/structure/B2889052.png)